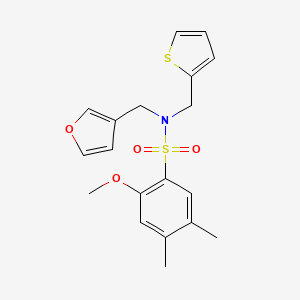

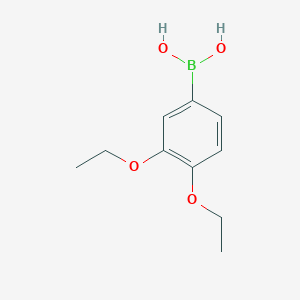

![molecular formula C19H14F2INO B2942394 N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline CAS No. 477886-93-4](/img/structure/B2942394.png)

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline” is a chemical compound with the CAS number 477886-93-4 . It is offered by several suppliers for research purposes.

Physical And Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, and density were not found, these properties can typically be determined through experimental methods .Aplicaciones Científicas De Investigación

Catalytic Applications

Rhenium-catalyzed trifluoromethylation of arenes and heteroarenes utilizes hypervalent iodine reagents, highlighting the role of iodine in facilitating electrophilic substitutions and introducing trifluoromethyl groups into aromatic compounds. This process demonstrates the utility of iodine in enhancing the reactivity of aromatic compounds, potentially applicable to derivatives of N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline for introducing various functional groups (Mejía & Togni, 2012).

Antipathogenic Activity

New thiourea derivatives have been explored for their antipathogenic activity, underscoring the significance of iodine and fluorine substitutions in enhancing bioactive properties. These derivatives exhibit promising antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications of this compound in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrates the utility of iodine in facilitating carbonylative cyclizations, leading to the synthesis of complex organic structures. This showcases the potential for this compound to serve as a precursor in synthesizing heterocyclic compounds and aminocarbonylated products (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Fluorescence Probes

Development of novel fluorescence probes for detecting reactive oxygen species highlights the role of specific functional groups in conferring fluorescence properties. Such research indicates the potential for structurally similar compounds to this compound to be utilized in designing fluorescence-based sensors for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Propiedades

IUPAC Name |

N-[[2-(3,4-difluorophenoxy)phenyl]methyl]-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2INO/c20-17-10-9-16(11-18(17)21)24-19-4-2-1-3-13(19)12-23-15-7-5-14(22)6-8-15/h1-11,23H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUFXIVMDLAIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)OC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)

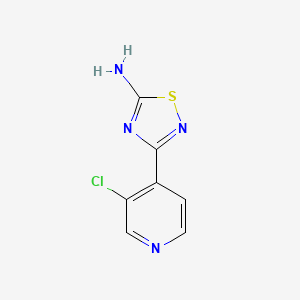

![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)

![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)

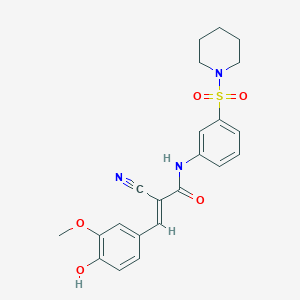

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2942317.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)

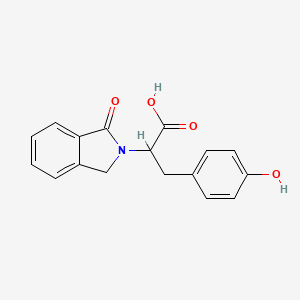

![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)

![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)

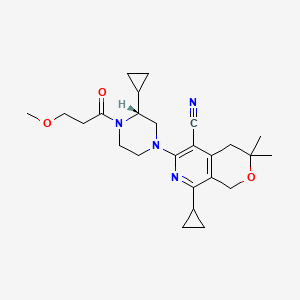

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)